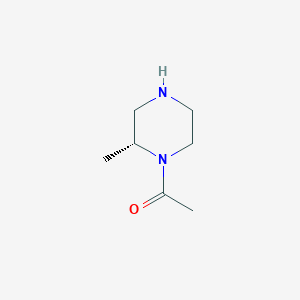
(R)-1-(2-Methylpiperazin-1-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(2-Methylpiperazin-1-YL)ethanone: is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by an acetyl group attached to the nitrogen atom and a methyl group at the second carbon position in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylpiperazin-1-YL)ethanone typically involves the acetylation of 2-methylpiperazine. One common method is to react 2-methylpiperazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (R)-1-(2-Methylpiperazin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: (R)-1-(2-Methylpiperazin-1-YL)ethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions between piperazine-based compounds and biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It is investigated for its potential as an anticonvulsant, antidepressant, and antipsychotic agent.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a curing agent and cross-linker in the manufacture of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of (R)-1-(2-Methylpiperazin-1-YL)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-acetylpiperazine: Lacks the methyl group at the second carbon position.
2-methylpiperazine: Lacks the acetyl group on the nitrogen atom.
N-methylpiperazine: Has a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness: (R)-1-(2-Methylpiperazin-1-YL)ethanone is unique due to its specific configuration and functional groups. The presence of both the acetyl and methyl groups in the R-configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-[(2R)-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
WRVQFYLHOZQHFY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)C |
Canonical SMILES |
CC1CNCCN1C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














